molecular formula C18H16ClN3O4S B11005845 methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

Cat. No.: B11005845
M. Wt: 405.9 g/mol
InChI Key: XGGXZAYXCFGZLO-UHFFFAOYSA-N
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Description

Methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate is a thienopyrimidine derivative characterized by a 4-chlorobenzyl substituent at position 3, a methyl group at position 5, and a glycinate ester moiety linked via a carbonyl group at position 4. The compound’s structure combines a rigid heterocyclic core with functionalized side chains, which may enhance binding affinity to biological targets such as kinases or proteases.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

methyl 2-[[3-[(4-chlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]acetate

InChI

InChI=1S/C18H16ClN3O4S/c1-10-14-17(27-15(10)16(24)20-7-13(23)26-2)21-9-22(18(14)25)8-11-3-5-12(19)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,20,24)

InChI Key

XGGXZAYXCFGZLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thienopyrimidine core.

    Attachment of the Glycinate Moiety: The final step involves the coupling of the glycinate moiety to the thienopyrimidine core. This can be achieved through an esterification reaction using methyl chloroformate and glycine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of thieno[2,3-d]pyrimidine derivatives. Below is a detailed comparison with four structurally related analogs, focusing on substituents, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Notes
Target Compound : Methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate 3-(4-Cl-benzyl), 5-CH₃, 6-glycinate ester C₂₁H₁₈ClN₃O₅S 460.90 Chlorobenzyl enhances lipophilicity; glycinate improves solubility. Hypothesized kinase inhibition (no direct data) .
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide () 3-NH₂, 5-CH₃, 2-S, 6-phenylcarboxamide C₁₅H₁₃N₅O₂S₂ 375.43 Thioxo group increases electron density; phenylcarboxamide may enhance stability. Reported antimicrobial activity .
N-[(4-{[Cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide () 4-cyclohexyl(ethyl)amino-benzyl, 5-carboxamide C₂₃H₂₈N₄O₂S 424.56 Bulky substituent likely reduces membrane permeability; carboxamide favors hydrogen bonding. No explicit activity reported; structural similarity suggests protease inhibition potential .
N-({4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]phenyl}carbonyl)-L-glutamic acid () 5-SPh, 2-NH₂, 6-CH₂CH₃, L-glutamic acid C₂₀H₂₁N₅O₆S₂ 507.54 Sulfanyl linker and glutamic acid may target folate metabolism enzymes. Potential antifolate or antimetabolite activity .

Key Structural and Functional Insights:

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , where thienopyrimidine cores are functionalized via nucleophilic substitution or coupling reactions .

Hypothetical Target Engagement: The methyl group at position 5 (common in all analogs) may stabilize the keto-enol tautomerism critical for binding to ATP pockets in kinases . The sulfanyl group in ’s compound suggests a divergent mechanism, possibly interfering with disulfide bonds in enzyme active sites .

Biological Activity

Methyl N-{[3-(4-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorobenzyl group and the glycinate moiety further contributes to its pharmacological profile.

Molecular Formula

  • Molecular Formula : C19H20ClN3O3S
  • Molecular Weight : 393.89 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
SW480 (Colon)2.0
HCT116 (Colon)0.12
MCF7 (Breast)1.5

These results indicate that the compound may act as a promising lead for colorectal cancer therapies, as it effectively inhibits Wnt-dependent transcription and reduces cell viability.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of β-Catenin : The compound interacts with the β-catenin pathway, a crucial target in cancer therapeutics.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : The compound causes G1 phase arrest in treated cells, preventing further proliferation.

Other Biological Activities

Besides its anticancer properties, preliminary studies suggest that the compound may also exhibit:

  • Antimicrobial Activity : Exhibiting activity against certain bacterial strains.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound results in:

ParameterControl GroupTreated Group
Tumor Volume (mm³)800250
Weight Loss (%)51
Ki67 Expression (Proliferation Marker)HighLow

These findings highlight the compound's potential efficacy and safety profile as an anticancer agent.

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